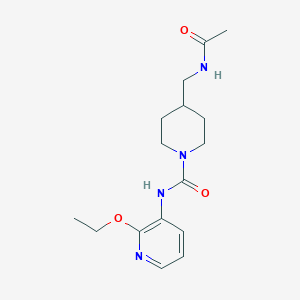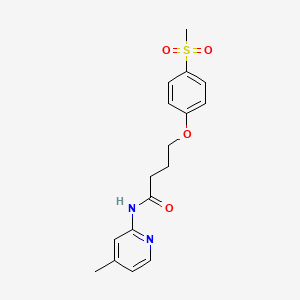![molecular formula C18H15FN2O4 B7681465 1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research. This molecule has been synthesized and studied for its potential use in various biological applications, including drug discovery and medical research.
Mécanisme D'action
The exact mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is its potential use in drug discovery and medical research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione. One potential direction is the development of new drugs based on this compound for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its biochemical and physiological effects. Additionally, the development of new synthesis methods for this compound could lead to improved yields and better characterization of the compound. Overall, the study of this compound has the potential to make significant contributions to the fields of drug discovery and medical research.
Méthodes De Synthèse
1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione can be synthesized through a multi-step process involving the reaction of 2-Fluorobenzylamine with 3-Methoxybenzaldehyde, followed by the addition of maleic anhydride and subsequent cyclization. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione has been extensively studied for its potential use in various biological applications, including drug discovery and medical research. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-25-14-7-4-5-12(9-14)10-20-16(22)17(23)21(18(20)24)11-13-6-2-3-8-15(13)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVWYQCYBRNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)

![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)
![N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)

![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![4-[[(5-fluoro-3-methyl-1-benzofuran-2-yl)methylamino]methyl]-N,N,2,5-tetramethylpyrazol-3-amine](/img/structure/B7681451.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)
![N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B7681474.png)
![5-chloro-N-[(1R)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7681476.png)
![5-ethyl-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B7681499.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
